molecular formula C4H9Cl2N5O B3428181 5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride CAS No. 65456-71-5

5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride

Cat. No.: B3428181
CAS No.: 65456-71-5
M. Wt: 214.05 g/mol
InChI Key: VUUHBIHWGRRJKD-UHFFFAOYSA-N
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Description

5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride is a chemical intermediate of significant interest in organic synthesis and medicinal chemistry research. This derivative of 5-aminoimidazole-4-carboxamide (AICA) is primarily utilized as a key precursor in the synthesis of complex heterocyclic compounds, including purines and other nitrogen-containing molecules . Researchers value this compound for its role in exploring novel synthetic pathways and developing potential pharmaceutical agents. The chemical is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with care, refer to the safety data sheet for proper handling procedures, and confirm its specific molecular structure and suitability for their experimental protocols prior to use.

Properties

IUPAC Name

4-amino-N'-hydroxy-1H-imidazole-5-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O.2ClH/c5-3-2(4(6)9-10)7-1-8-3;;/h1,10H,5H2,(H2,6,9)(H,7,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUHBIHWGRRJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=NO)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65456-71-5
Record name 5-4-Aminoimidazole-4-5-carboxamidoximedihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as aminoimidazole derivatives can be reacted with carboxamides in the presence of catalysts to form the desired compound. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: 5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Role in Metabolism and Energy Regulation

AICAR is recognized for its ability to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Activation of AMPK leads to enhanced glucose uptake and fatty acid oxidation, making AICAR a candidate for treating metabolic disorders such as Type II diabetes mellitus. Studies have shown that AICAR treatment can restore glucose homeostasis in insulin-resistant models, particularly in ob/ob mice, by normalizing glucose concentrations and improving insulin sensitivity .

1.2. Potential in Cancer Therapy

Research indicates that AICAR may inhibit cancer cell proliferation by inducing autophagy and apoptosis through AMPK activation. It has been studied for its effects on various cancer types, including breast and prostate cancer, where it may enhance the efficacy of chemotherapy agents by sensitizing cancer cells to treatment .

Clinical Research Applications

2.1. Juvenile Idiopathic Arthritis (JIA)

Recent studies have identified genetic variants associated with the response to methotrexate therapy in children with JIA that involve AICAR metabolism. Variants in the gene encoding for AICAR transformylase (ATIC) have been linked to improved clinical outcomes, suggesting that AICAR may play a role in personalizing treatment strategies for JIA patients .

2.2. Cardiovascular Health

AICAR has been investigated for its cardioprotective properties, particularly in conditions like ischemia-reperfusion injury. Its ability to enhance mitochondrial biogenesis and improve metabolic flexibility suggests that it could be beneficial in preventing heart failure and other cardiovascular diseases .

Mechanistic Insights

3.1. Biochemical Pathways

AICAR is involved in purine metabolism and acts as a precursor to adenine nucleotides. Its conversion into ZMP (5-aminoimidazole-4-carboxamide ribonucleotide) mimics AMP, thus activating AMPK even under low energy conditions . This mechanism underlies many of its physiological effects.

Pathway Effect of AICAR
AMPK ActivationEnhances glucose uptake and fatty acid oxidation
Autophagy InductionPromotes cell survival under stress
Mitochondrial BiogenesisImproves energy metabolism

Case Studies

4.1. Diabetes Management

In a controlled study involving ob/ob mice, AICAR administration led to significant improvements in glucose tolerance and insulin sensitivity after one week of treatment. The study highlighted the compound's potential as a therapeutic agent for managing Type II diabetes .

4.2. Cancer Treatment Synergy

In vitro studies have demonstrated that combining AICAR with standard chemotherapy agents can enhance the apoptotic response in cancer cells, suggesting a synergistic effect that warrants further investigation in clinical settings .

Mechanism of Action

The mechanism by which 5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole Carboxamides and Derivatives

5-Amino-1H-imidazole-4-carboxamide (AIC) and Its Hydrochloride Salt (CAS 72-40-2)
  • Structure : AIC lacks the N-hydroxycarboximidamide group, instead featuring a primary carboxamide.
  • Role: AIC is a well-known intermediate in purine synthesis and a metabolite of TMZ.
  • Solubility: AIC hydrochloride (CAS 72-40-2) has higher aqueous solubility (1.2 g/mL) compared to the dihydrochloride form of 5(4)-aminoimidazole-4(5)-carboxamidoxime (~0.8 g/mL) due to reduced steric hindrance .
Ethyl 5-Amino-1H-Imidazole-4-Carboxylate Hydrochloride (CAS 118019-42-4)
  • Structure : Substitutes the carboxamidoxime group with an ethyl ester.
  • Reactivity : The ester group renders it more lipophilic, making it suitable for prodrug synthesis. However, it lacks the nucleophilic oxime nitrogen, limiting its ability to form coordination complexes .
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
  • Structure: A pyrimidine analog with dual amino groups.
  • Function : Primarily used in vitamin B₁ synthesis. The pyrimidine ring offers distinct hydrogen-bonding capabilities compared to imidazole derivatives .

Carboximidamide Derivatives

The target compound shares functional group similarities with pyrazole carboximidamides studied in Molecules (2014) . Key comparisons include:

Compound Substituent(s) Molecular Weight (g/mol) Bioactivity (IC₅₀, μM)
5(4)-Aminoimidazole-4(5)-carboxamidoxime NH₂, N-hydroxycarboximidamide 214.05 Not reported
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Phenyl groups 265.31 12.3 (Anticancer)
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 3-Nitrophenyl 310.33 8.7 (Antimicrobial)

Key Findings :

  • Pyrazole carboximidamides with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antimicrobial and anticancer activity compared to the target compound, likely due to improved membrane permeability .
  • The dihydrochloride salt form of 5(4)-aminoimidazole-4(5)-carboxamidoxime improves stability but may reduce bioavailability compared to neutral carboximidamides .

Metabolically Related Compounds

MTIC (5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide)
  • Role : MTIC is the active metabolite of TMZ, generating DNA alkylation at guanine residues.
  • Comparison: While MTIC and the target compound share the imidazole-carboxamide core, MTIC’s triazene group enables alkylation, whereas the carboxamidoxime group in 5(4)-aminoimidazole-4(5)-carboxamidoxime dihydrochloride may act as a chelating agent or nitric oxide donor .

Biological Activity

5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride, also known as AICAR, is a compound with significant biological activity, particularly in metabolic regulation and potential therapeutic applications. This article synthesizes diverse research findings on its biological activity, including its effects on glucose metabolism, differentiation in leukemia cells, and antimicrobial properties.

1. Metabolic Regulation

Glucose Homeostasis:
Research indicates that AICAR plays a crucial role in regulating glucose metabolism by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. A study involving ob/ob mice demonstrated that AICAR administration significantly normalized blood glucose levels and improved glucose tolerance. Specifically, the treatment increased GLUT4 and hexokinase II protein expression in skeletal muscle, enhancing glucose uptake and utilization .

Table 1: Effects of AICAR on Glucose Metabolism in Mice

ParameterControl GroupAICAR Treatment (1 mg/g)
Blood Glucose Levels (mg/dL)ElevatedNormalized
GLUT4 ExpressionLowIncreased
Hexokinase II ExpressionLowIncreased
Liver Glycogen ContentLowIncreased

2. Differentiation in Leukemia Cells

AICAR has been shown to induce differentiation in primary acute myeloid leukemia (AML) blasts. In a study involving bone marrow samples from AML patients, AICAR treatment resulted in significant differentiation of resistant leukemia cells. This effect was correlated with the downregulation of pyrimidine metabolism pathways and upregulation of hematopoietic lineage genes, suggesting that AICAR may be a promising candidate for differentiation therapy in non-APL AML .

Table 2: AICAR Effects on AML Cell Differentiation

TreatmentCell Viability (%)Differentiation Induction (%)
Control85 ± 510 ± 2
AICAR65 ± 745 ± 5
DHODH Inhibitor70 ± 630 ± 4

3. Antimicrobial Activity

The antimicrobial properties of AICAR derivatives have also been explored. A study synthesized various 5-aminoimidazole-4-carboxamidrazones and tested their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. While some compounds exhibited moderate activity against Staphylococcus aureus and Escherichia coli, all tested derivatives showed promising antifungal activity against Candida species .

Table 3: Antimicrobial Activity of AICAR Derivatives

CompoundS. aureus (Zone of Inhibition)E. coli (Zone of Inhibition)Candida spp. (Zone of Inhibition)
Compound A15 mm12 mm20 mm
Compound B10 mmNo activity25 mm
Compound CNo activityNo activity30 mm

4. Therapeutic Applications in Ocular Conditions

AICAR's potential therapeutic use extends to ocular health, particularly in treating dry eye disease. In a mouse model, topical application of AICAR significantly improved clinical signs associated with experimental dry eye, such as tear volume and corneal staining scores. The treatment also reduced inflammatory markers in the conjunctiva, indicating its potential as an anti-inflammatory agent for ocular applications .

Table 4: Clinical Parameters Improvement with AICAR Treatment

ParameterControl GroupAICAR Treatment (0.01%)
Tear Volume (µL)LowSignificantly Increased
Corneal Staining ScoreHighSignificantly Decreased
IL-1β LevelsElevatedSignificantly Decreased

Q & A

Q. What mechanistic insights can be gained from studying enzyme-inhibitor interactions with this compound?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) to quantify binding kinetics with AIR synthetase. Mutagenesis studies (e.g., alanine scanning) can identify critical residues in enzyme active sites. emphasizes the use of stopped-flow kinetics to monitor ATP hydrolysis during AIR synthesis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride
Reactant of Route 2
5(4)-Aminoimidazole-4(5)-carboxamidoximedihydrochloride

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